5-(4-methoxyphenyl)-N-phenylnicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, substituted benzothiazoles, bearing semicarbazone and thiosemicarbazone moieties, have been synthesized and evaluated for their antimicrobial activity .Molecular Structure Analysis

The molecular structure of similar compounds has been studied. For example, the structure of 4-(4-Methoxyphenethyl)-5-(p-tolyl)-2,4-dihydro-3H-1,2,4-triazol-3-one was characterized by single crystal X-ray diffraction .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, 4-Methoxyphenylacetic acid has a molecular weight of 166.17 g/mol .Scientific Research Applications

Synthesis and Physical-Chemical Research

Research on the synthesis and physical-chemical properties of compounds related to 5-(4-methoxyphenyl)-N-phenylnicotinamide has been conducted with a focus on developing new, low-toxic, and highly efficient medicines. This includes studies on antimicrobial activity and the synthesis of related compounds such as hydrazides and ylidenhydrazides, highlighting the impact of methoxyphenyl radicals on antimicrobial action (Samelyuk & Kaplaushenko, 2013).

Central Nervous System Research

In the domain of central nervous system research, compounds structurally similar to 5-(4-methoxyphenyl)-N-phenylnicotinamide, such as 4-(2-methoxyphenyl)-2-[4(5)-methyl-5(4)-imidazolylmethyl]thiazole, have been synthesized and studied for their potential as serotonin-3 receptor antagonists and their ability to penetrate the blood-brain barrier (Rosen et al., 1990).

Crystal Structure and Surface Analysis

The compound 5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide, synthesized from a similar chemical process, has been characterized through crystal structure and Hirshfeld surface analysis. This study aids in understanding the molecular interactions and structure-function relationships (Kumara et al., 2017).

Antagonists for TRPV1

Research has also been conducted on derivatives of phenylnicotinamide, closely related to 5-(4-methoxyphenyl)-N-phenylnicotinamide, as potent TRPV1 antagonists with potential applications in treating inflammatory pain (Westaway et al., 2008).

Green Synthesis Methodologies

Studies involving isonicotinic acid, related to the chemical family of 5-(4-methoxyphenyl)-N-phenylnicotinamide, have focused on green, efficient methods for synthesizing pyranopyrazoles. This showcases an environmentally friendly approach to chemical synthesis (Zolfigol et al., 2013).

Anticonvulsant Agents

The synthesis and evaluation of compounds such as 5H-indeno[1,2-b]quinoline-9,11(6H,10H)-dione derivatives, structurally related to 5-(4-methoxyphenyl)-N-phenylnicotinamide, have been researched for their potential as anticonvulsant agents. This includes studies on their docking with the A2A receptor and anticonvulsant activity using the maximal electroshock method (Ahmed et al., 2016).

Corrosion Control in Steel

In the field of materials science, compounds like 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole have been studied for their effectiveness in inhibiting the corrosion of mild steel in acidic environments. This research is crucial for industrial applications and the development of corrosion-resistant materials (Bentiss et al., 2009).

Serotonergic Neurotransmission Studies

Radiolabeled antagonists structurally similar to 5-(4-methoxyphenyl)-N-phenylnicotinamide have been utilized in studying serotonergic neurotransmission using positron emission tomography (PET). This includes research on 5-HT1A receptors in the brain, which is significant for understanding various neurological conditions and disorders (Plenevaux et al., 2000).

Safety and Hazards

Future Directions

Future research could focus on further elucidating the properties and potential applications of 5-(4-methoxyphenyl)-N-phenylnicotinamide. For instance, substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles have been studied for their potential in inhibiting the activity of ALOX15, a lipid peroxidizing enzyme .

properties

IUPAC Name |

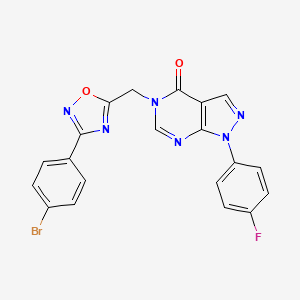

5-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12BrFN6O2/c21-13-3-1-12(2-4-13)18-25-17(30-26-18)10-27-11-23-19-16(20(27)29)9-24-28(19)15-7-5-14(22)6-8-15/h1-9,11H,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQFPZHNOPQAUJK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NOC(=N2)CN3C=NC4=C(C3=O)C=NN4C5=CC=C(C=C5)F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12BrFN6O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(dicyanomethylene)-4,4,6-trimethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 3,4,5-trimethoxybenzoate](/img/structure/B2355689.png)

![2-(4-Fluorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B2355692.png)

![tert-Butyl 2,6-diazaspiro[4.5]decane-6-carboxylate](/img/structure/B2355693.png)

![2-[2-(4-Methylphenyl)ethenesulfonamido]acetic acid](/img/structure/B2355694.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-1-benzofuran-2-carboxamide](/img/structure/B2355697.png)